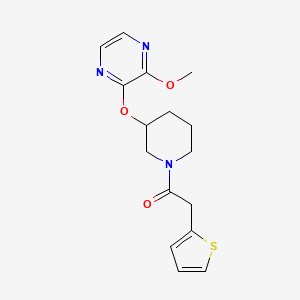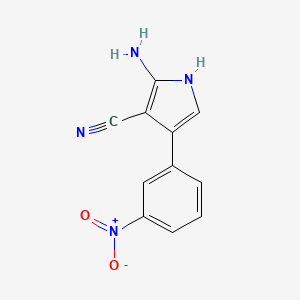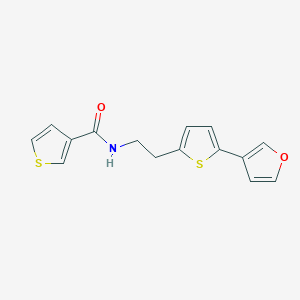![molecular formula C19H20F3N5O3 B2572052 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1704576-44-2](/img/structure/B2572052.png)
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazole and azetidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine include other heterocyclic compounds with oxazole, azetidine, and piperazine moieties. These compounds may share similar chemical properties but differ in their specific biological activities and applications. Examples include:
- 1,3-Oxazole-5-carbonyl chloride
- Indole derivatives
- Imidazole derivatives The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Properties
IUPAC Name |
[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-12-8-15(24-30-12)18(29)27-10-13(11-27)17(28)26-6-4-25(5-7-26)16-3-2-14(9-23-16)19(20,21)22/h2-3,8-9,13H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWNGIVQYGSUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
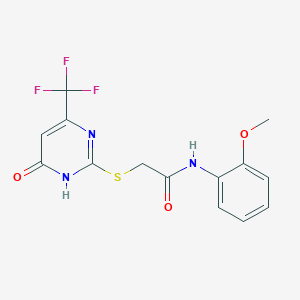
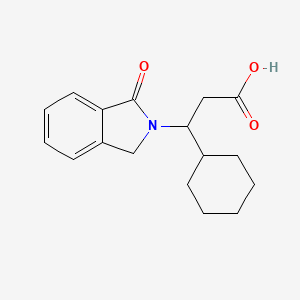
![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)
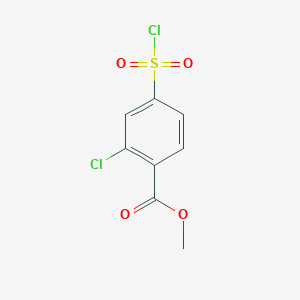
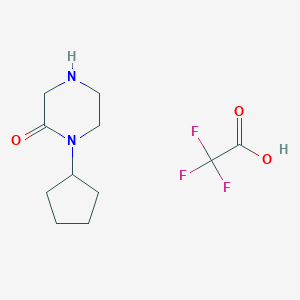
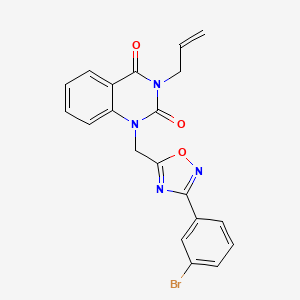

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
